molecular formula C16H30O2 B13813818 (E)-4-Tetradecenyl acetate

(E)-4-Tetradecenyl acetate

Cat. No.: B13813818
M. Wt: 254.41 g/mol
InChI Key: CCPJDPZZVYXVBH-VAWYXSNFSA-N
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Description

trans-4-Tetradecenylacetate: is an organic compound with the molecular formula C16H30O2 . It is a type of acetate ester derived from tetradecen-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Tetradecenylacetate typically involves the esterification of trans-4-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of trans-4-Tetradecenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: trans-4-Tetradecenylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the acetate group into a carboxylic acid group.

    Reduction: The double bond in the tetradecenyl chain can be reduced to form a saturated compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of trans-4-Tetradecenoic acid.

    Reduction: Formation of trans-4-Tetradecanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-4-Tetradecenylacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, trans-4-Tetradecenylacetate is studied for its potential role in pheromone signaling in insects. It is used in experiments to understand insect behavior and communication.

Industry: In the industrial sector, trans-4-Tetradecenylacetate is used in the formulation of fragrances and flavors. Its unique chemical properties make it valuable in creating specific scents and tastes.

Mechanism of Action

The mechanism of action of trans-4-Tetradecenylacetate involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors, triggering a signaling cascade that influences insect behavior. The exact molecular pathways may vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • trans-11-Tetradecenyl acetate
  • cis-4-Tetradecenyl acetate
  • trans-4-Decenyl acetate

Comparison: trans-4-Tetradecenylacetate is unique due to its specific double bond position and configuration. This structural feature influences its reactivity and interaction with biological targets. Compared to similar compounds, trans-4-Tetradecenylacetate may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

[(E)-tetradec-4-enyl] acetate

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h11-12H,3-10,13-15H2,1-2H3/b12-11+

InChI Key

CCPJDPZZVYXVBH-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CCCOC(=O)C

Canonical SMILES

CCCCCCCCCC=CCCCOC(=O)C

Origin of Product

United States

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